molecular formula C7H14O3 B6597284 methyl 3-methoxy-2,2-dimethylpropanoate CAS No. 25307-88-4

methyl 3-methoxy-2,2-dimethylpropanoate

Cat. No.: B6597284
CAS No.: 25307-88-4
M. Wt: 146.18 g/mol
InChI Key: WVPVQVXXTIVHIY-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-2,2-dimethylpropanoate is an organic compound with the molecular formula C7H14O3. It is a methyl ester derivative of 3-methoxy-2,2-dimethylpropanoic acid. This compound is known for its applications in various chemical syntheses and industrial processes due to its unique structural properties.

Scientific Research Applications

Methyl 3-methoxy-2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block in the synthesis of biologically active compounds.

    Medicine: It is explored for its potential in drug development and pharmaceutical formulations.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-methoxy-2,2-dimethylpropanoate can be synthesized through the esterification of 3-methoxy-2,2-dimethylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process where the reactants are fed into a reactor, and the product is continuously removed to drive the reaction to completion. This method enhances efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: 3-methoxy-2,2-dimethylpropanoic acid.

    Reduction: 3-methoxy-2,2-dimethylpropanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of methyl 3-methoxy-2,2-dimethylpropanoate involves its interaction with specific molecular targets depending on the context of its use. In chemical reactions, it acts as a reactant that undergoes transformation through various pathways such as esterification, oxidation, and reduction. The pathways involved are typically dictated by the functional groups present and the reaction conditions.

Comparison with Similar Compounds

  • Methyl 3-hydroxy-2,2-dimethylpropanoate
  • Ethyl 3-methoxy-2,2-dimethylpropanoate
  • Methyl 2,2-dimethyl-3-methoxypropionate

Comparison: Methyl 3-methoxy-2,2-dimethylpropanoate is unique due to its methoxy group, which imparts distinct reactivity and properties compared to its analogs. For instance, the presence of the methoxy group can influence the compound’s solubility, boiling point, and reactivity in substitution reactions. This makes it particularly valuable in specific synthetic applications where such properties are desired.

Properties

IUPAC Name

methyl 3-methoxy-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(2,5-9-3)6(8)10-4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPVQVXXTIVHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558723
Record name Methyl 3-methoxy-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25307-88-4
Record name Methyl 3-methoxy-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3.52 g (63 mmol) of powdered potassium hydroxide in DMSO (150 mL) are added 2 mL (16 mmol) of hydroxypivalic acid methyl ester, followed by 3.9 mL (63 mmol) of methyl iodide. The reaction mixture is stirred for 0.5 h, then quenched with water (300 mL). The reaction mixture is extracted with DCM (3×300 mL). The combined organic extracts are washed with water (2×150 mL), brine (50 mL), dried over Na2SO4 and filtered. The filtrate is concentrated under reduced pressure to yield 1.76 g of 3-methoxy-2,2-dimethyl-propionic acid methyl ester as a pale yellow oil, which is used in the next step without further purification. Yield: 77%; 1H NMR (400 MHz, DMSO-d6) δ ppm 1.1 (6H, s), 3.2 (3H, s), 3.3 (2H, s).
Quantity
3.52 g
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reactant
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2 mL
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reactant
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Quantity
150 mL
Type
solvent
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3.9 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of diisopropylamine (8.71 g, 86.1 mmol) in anhydrous THF (130 ml) was added under argon atmosphere a solution of n-butyl lithium in hexane (1.62N, 53.1 ml, 86.1 mmol) at -20° C. The reaction mixture was stirred for 30 min. and cooled to -78° C. To the reaction mixture were added a solution of methyl isobutyrate (8.00 g, 78.3 mmol) in 15 ml of anhydrous THF and HMPA (14.0 g, 78.3 mmol), and the mixture was stirred for one hour at -78° C. To this was added a solution of chloromethyl methyl ether (7.57 g, 94.0 mmol) in 15 ml of anhydrous THF, and the reaction mixture was stirred for 2 hrs. at -78° C. To an aqueous saturated solution of ammonium chloride (300 ml) were added the above solution and water (100 ml). The resulting mixture was extracted with ether (400 ml). The aqueous layer was reextracted with ether (200 ml×2). The combined ether layers were washed with water (300 ml) and with brine, and dried over anhydrous magnesium sulfate. Ether was distilled out at normal pressure and the residue was distilled (b.p. 98°-99° C./107 mmHg) to give methyl 2,2-dimethyl-4-oxapentanoate (8.38 g, 57.4 mmol, 73.3%) as an oily material. The product was assigned the structure by the following data.
Quantity
8.71 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
53.1 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
14 g
Type
reactant
Reaction Step Two
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Quantity
15 mL
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solvent
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7.57 g
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reactant
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15 mL
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solvent
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300 mL
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reactant
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Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of methyl 3-hydroxy-2,2-dimethylpropionate (25.0 g) in tetrahydrofuran (300 ml) was added dropwise to a suspension composed of a 60% oil suspension of sodium hydride (8.32 g) and tetrahydrofuran (100 ml) under ice cooling, and the mixture was stirred at 60° C. for 1 hour. Methyl iodide (53.7 g) was added to the reaction mixture, and the resultant mixture was stirred at room temperature for 2 hours. Water was carefully added to conduct extraction twice with methylene chloride. After the resultant organic layer was washed with saturated aqueous solution of sodium chloride and then dried over anhydrous sodium sulfate, the solvent was distilled off under reduced pressure, and the resultant oil was distilled to obtain the title compound (12.8 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
oil
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0 (± 1) mol
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reactant
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8.32 g
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reactant
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100 mL
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53.7 g
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reactant
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resultant mixture
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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